

2-Methylpyrimidine-5-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylpyrimidine-5-carbaldehyde

Cat. No.: B021589

[Get Quote](#)

An In-Depth Technical Guide to **2-Methylpyrimidine-5-carbaldehyde**: Properties, Synthesis, and Applications in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Methylpyrimidine-5-carbaldehyde** (CAS No. 90905-33-2), a key heterocyclic building block. We will delve into its fundamental molecular properties, discuss synthetic considerations, outline methods for its characterization, and explore its potential applications, particularly within the realm of medicinal chemistry and drug discovery. The information is curated to provide not just data, but also the scientific context necessary for its effective use in a research and development setting.

Core Molecular Profile

2-Methylpyrimidine-5-carbaldehyde is a substituted pyrimidine featuring a methyl group at the 2-position and a reactive aldehyde at the 5-position. This unique arrangement of functional groups makes it a valuable intermediate for constructing more complex molecular architectures.

Key Identifiers and Physicochemical Properties

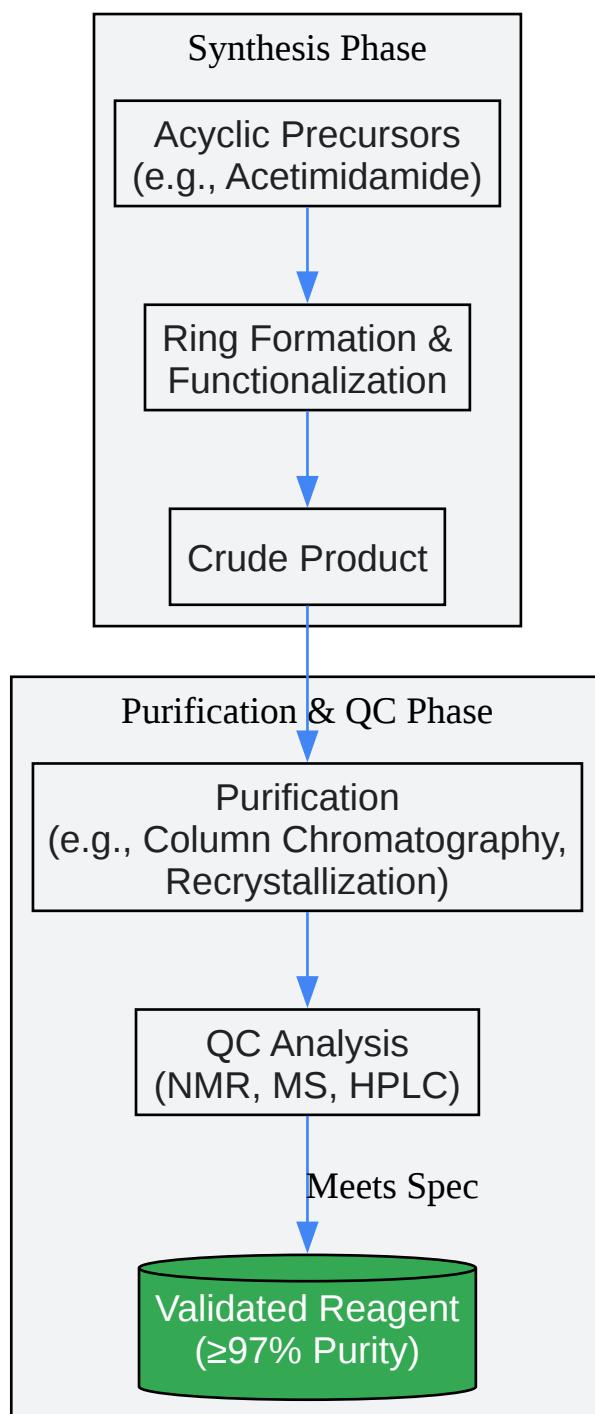
The fundamental properties of a compound are critical for experimental design, dictating everything from solvent choice to reaction setup and purification strategy. The data below is

consolidated from various chemical suppliers and databases.

Parameter	Value	Source(s)
IUPAC Name	2-Methylpyrimidine-5-carbaldehyde	N/A
Synonyms	2-methyl-5-pyrimidinecarbaldehyde	
CAS Number	90905-33-2	[1] [2]
Molecular Formula	C ₆ H ₆ N ₂ O	[1] [3] [4]
Molecular Weight	122.13 g/mol	
InChI Key	IJBONYUNKRDIFC-UHFFFAOYSA-N	[1]
Appearance	Solid	[1]
Melting Point	68-69°C	
Boiling Point	~214-220°C at 760 mmHg	[3]
Purity	Typically ≥97%	[1]

The aldehyde functional group is susceptible to oxidation. Therefore, proper storage is paramount to maintaining the compound's integrity.

Storage Recommendation	Rationale
Temperature	2-8°C, or freezer
Atmosphere	Store under an inert atmosphere (e.g., Nitrogen or Argon)
Light	Protect from light


Synthesis and Quality Control

The utility of a building block is intrinsically linked to its accessibility and purity. While multiple synthetic routes may exist, a common strategy involves the construction of the pyrimidine ring from acyclic precursors.

General Synthetic Workflow

The synthesis of substituted pyrimidines often relies on the condensation of a 1,3-dielectrophile with an amidine. For **2-Methylpyrimidine-5-carbaldehyde**, precursors such as acetimidamide could serve as the C2-methyl and nitrogen source.^[5] The aldehyde functionality can be introduced via various methods, either during the ring formation or by functionalizing a pre-formed pyrimidine ring.

A generalized workflow for obtaining and validating this reagent is crucial for reproducible research.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for synthesis and quality control.

Spectroscopic Characterization: A Self-Validating Protocol

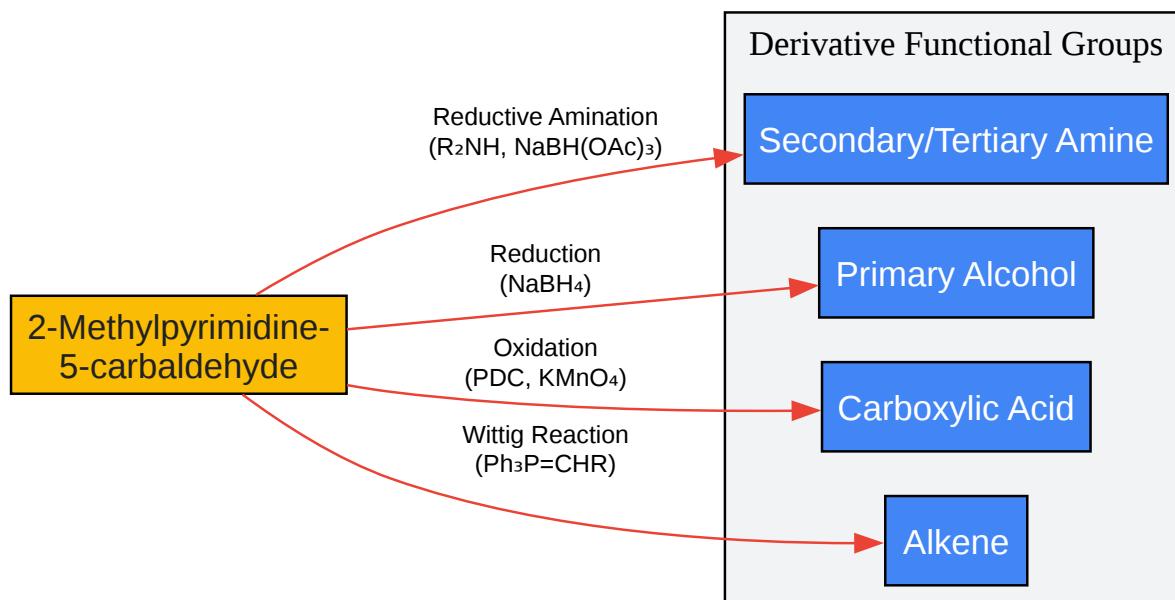
Trustworthiness in research starts with confirming the identity and purity of your starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on its structure, the following signals are expected:

Chemical Shift (δ) ppm (approx.)	Proton Assignment	Expected Multiplicity
9.9 - 10.1	Aldehyde (-CHO)	Singlet (s)
8.9 - 9.1	Pyrimidine Ring Protons	Singlet (s) or Doublet (d)
2.7 - 2.9	Methyl (-CH ₃)	Singlet (s)

The presence of these signals in the correct integration ratio (1:2:3) provides strong evidence for the compound's identity. The absence of significant impurity peaks confirms its purity. Further confirmation via Mass Spectrometry (MS) to verify the molecular weight and HPLC to assess purity is standard practice in a drug development setting. Spectral data for this compound is publicly available for comparison.

Applications in Drug Development and Chemical Synthesis


The true value of **2-Methylpyrimidine-5-carbaldehyde** lies in the reactivity of its aldehyde group, which serves as a versatile chemical handle for diversification. The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. This compound is therefore an excellent starting point for generating libraries of novel pyrimidine derivatives.

While specific applications for this exact molecule are proprietary or in early-stage research, its close analog, 2-(Ethylthio)pyrimidine-5-carbaldehyde, is used in synthesizing pharmaceuticals

for neurological disorders and in developing agrochemicals.^[6] This strongly suggests that the 2-methyl variant is a valuable intermediate for similar discovery programs.

Key Chemical Transformations

The aldehyde group is a gateway to a vast array of other functional groups, enabling rapid lead optimization in a drug discovery campaign.

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of the aldehyde group.

These reactions are fundamental in medicinal chemistry:

- Reductive Amination: The most common method for installing amine groups, which are critical for modulating solubility and forming interactions with biological targets.
- Reduction: Conversion to the corresponding alcohol can provide an alternative hydrogen-bond donor or a site for further functionalization.
- Oxidation: Formation of a carboxylic acid introduces a key acidic group for salt formation or for engaging with specific receptor sites.

- Wittig Reaction: Creates carbon-carbon bonds, allowing for the extension of the molecular scaffold and exploration of new vector space.

Safety, Handling, and Storage

Scientific integrity includes a commitment to safety. **2-Methylpyrimidine-5-carbaldehyde** is classified as a hazardous substance and must be handled accordingly.

GHS Hazard Information

Pictogram	Signal Word	Hazard Statements	Key Precautionary Statements
	Warning	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Protocol

- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.^[8] Ensure eyewash stations and safety showers are readily accessible.^[8]
- Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield as described by OSHA regulations.^[8]

- Dispensing: As a solid, avoid generating dust during transfer.[8] Use appropriate tools (spatulas) and weigh the material carefully.
- Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not release into the environment.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-pyrimidine-5-carbaldehyde | CymitQuimica [cymitquimica.com]
- 2. 2-Methylpyrimidine-5-carbaldehyde - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 2-methylpyrimidine-5-carbaldehyde (90905-33-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 2-Methylpyrimidine-5-carbaldehyde | C6H6N2O | CID 3160970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylpyrimidine-5-carbaldehyde | CAS#:90905-33-2 | Chemsoc [chemsoc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemical-label.com [chemical-label.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Methylpyrimidine-5-carbaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021589#2-methylpyrimidine-5-carbaldehyde-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com